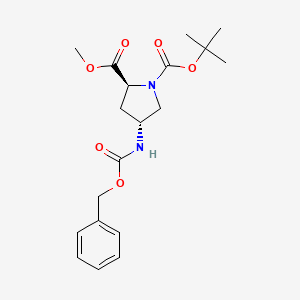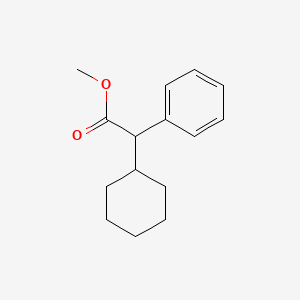
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate
概要
説明
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is a compound that contains an amino acid, an amine, and a carboxylic acid. It has been synthesized and characterized for its potential use in the field of pharmaceuticals, specifically as a precursor in the synthesis of non-natural peptides.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group is often used in medicinal chemistry due to its ability to form strong bonds with its targets, enhancing the stability and bioactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been implicated in a variety of biochemical pathways, including those involved in inflammation and neurodegenerative disorders .
Pharmacokinetics
The compound’s molecular weight (26965 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have a range of effects, including anti-inflammatory and neuroprotective activities .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
準備方法
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate can be synthesized through the reaction of trifluoromethylphenylacetic acid with methylamine. The reaction takes place at elevated temperatures with the addition of a suitable catalyst. The resulting compound can be purified through recrystallization or chromatography.
化学反応の分析
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of non-natural peptides and as a template for peptide mimetics.
Medicine: It is investigated as a precursor to cyclic peptides, which have therapeutic potential.
Industry: The compound is used in the development of new materials and chemical processes.
類似化合物との比較
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
This compound hydrochloride: This compound has similar structural features but includes a hydrochloride group.
Trifluoromethylphenylacetic acid: This compound is a precursor in the synthesis of this compound.
These compounds share some chemical properties but differ in their specific applications and reactivity.
特性
IUPAC Name |
methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUVKNUVXKCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)








![3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B3097175.png)

